An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Introduction
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Its structural scaffold is found in a variety of biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers in the field. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental methodologies and theoretical considerations. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol with a piperidine core. A benzyl group is attached to the piperidine nitrogen, and a 4-fluorophenyl group is situated at the 4-position of the piperidine ring, geminal to the hydroxyl group.
| Identifier | Value | Source |
| IUPAC Name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | [1] |
| CAS Number | 163631-02-5 | [1] |
| Molecular Formula | C₁₈H₂₀FNO | [1] |
| Molecular Weight | 285.4 g/mol | [1] |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | [1] |
| InChI Key | ARBZKKLGGAUOCR-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting and Boiling Points
Solubility
The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific quantitative solubility data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not published, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents. The presence of the polar hydroxyl group and the nitrogen atom can contribute to aqueous solubility, while the large non-polar benzyl and fluorophenyl groups will favor solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Acid-Base Properties (pKa)
The basicity of the piperidine nitrogen is a key characteristic of this molecule. The pKa value indicates the extent of ionization at a given pH, which significantly impacts its interaction with biological targets and its membrane permeability.
Experimental Protocol for pKa Determination via Potentiometric Titration:
The pKa of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be determined experimentally using potentiometric titration, a reliable method for piperidine derivatives.[3][4][5][6]
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous environment.
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Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
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Titration Procedure:
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
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Immerse a calibrated pH electrode and a stirrer into the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL).
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Record the pH of the solution after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
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The equivalence point is determined from the point of inflection of the titration curve.
-
The pKa is the pH at which half of the piperidine nitrogen atoms are protonated. This corresponds to the pH at the half-equivalence point.
-
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method is chosen for its accuracy and direct measurement of the change in hydrogen ion concentration as the basic nitrogen is neutralized.
-
Strong Acid Titrant: A strong acid like HCl ensures a complete reaction with the basic piperidine nitrogen, leading to a sharp and easily identifiable equivalence point.
-
Constant Temperature: The dissociation constant is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting a drug's ability to cross cell membranes. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.
Experimental Protocol for logP Determination via Shake-Flask Method:
The shake-flask method is a classic and reliable technique for determining logP.[7][8][9][10]
Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning of the Compound:
-
Accurately weigh a small amount of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, depending on its expected solubility.
-
Add an equal volume of the other phase to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is widely used as a mimic for biological membranes due to its amphiphilic nature.
-
Shake-Flask Method: This technique directly measures the partitioning of the compound at equilibrium, providing a fundamental value for logP.
-
UV-Vis or HPLC Analysis: These methods offer high sensitivity and accuracy for quantifying the concentration of the compound in each phase.
Visualization of logP Determination Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a full experimental spectrum is not publicly available, predicted shifts can be informative. Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and fluorophenyl groups, the benzylic methylene protons, and the piperidine ring protons. The ¹³C NMR spectrum will similarly display characteristic signals for the different carbon environments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-N stretching vibration, would also be present. A vapor phase IR spectrum is available for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol would show a molecular ion peak corresponding to its molecular weight (285.4 g/mol ). Fragmentation patterns would likely involve the loss of water from the tertiary alcohol and cleavage of the benzyl group. A GC-MS spectrum is available for this compound.[1]
Synthesis
A plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol involves the Grignard reaction of a 4-fluorophenylmagnesium halide with 1-benzyl-4-piperidone.
Synthetic Workflow:
-
Grignard Reagent Formation: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 4-fluorophenylmagnesium bromide.
-
Grignard Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 1-benzyl-4-piperidone in an anhydrous ether solvent at a low temperature (e.g., 0 °C).
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.
Visualization of Synthetic Pathway:
Caption: Plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While some experimental data is not yet available in the public domain, this document outlines the established methodologies for their determination. The presented information on the compound's structure, pKa, logP, spectroscopic characteristics, and synthesis serves as a valuable resource for researchers engaged in the design and development of novel piperidine-based compounds for therapeutic applications. A thorough understanding of these fundamental properties is paramount for advancing the scientific and medicinal potential of this and related molecules.
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